An In-depth Technical Guide to 4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Crizotinib Synthesis
An In-depth Technical Guide to 4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Crizotinib Synthesis
A Note on Chemical Identification: Initial searches for CAS number 99338-16-6 did not yield a publicly identifiable chemical structure or associated data. However, given the relevance to drug development professionals, this guide focuses on a structurally related and crucial pharmaceutical intermediate, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, which has the CAS number 1229457-94-6. It is a key building block in the synthesis of Crizotinib, an anti-cancer medication. This guide proceeds under the assumption that this is the compound of interest for researchers in the field of oncology drug development.
Chemical Identity and Physicochemical Properties
4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a heterocyclic compound essential for the synthesis of specific targeted cancer therapies. Its structure, comprising a piperidine ring linked to an iodinated pyrazole, provides a unique scaffold for building more complex molecules.
| Property | Value |
| CAS Number | 1229457-94-6[1][2] |
| Molecular Formula | C₈H₁₂IN₃[1] |
| Molecular Weight | 277.11 g/mol [1] |
| Appearance | Solid[2][3] |
| Purity | ≥98%[1][2] |
| Storage Conditions | 2-8°C, protect from light[1][2] |
| InChI Key | GYYVRUODGBPRHC-UHFFFAOYSA-N[2] |
| SMILES | C1CNCCC1N2C=C(C=N2)I[1] |
| Topological Polar Surface Area (TPSA) | 29.85 Ų |
| logP (predicted) | 1.4122 |
Chemical Structure
Caption: 2D structure of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.
Synthesis and Mechanistic Insights
The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a multi-step process that has been optimized for large-scale production due to its importance in the pharmaceutical industry.[4] A robust and scalable three-step synthesis is commonly employed.[4]
Experimental Protocol: A Robust Three-Step Synthesis
This process involves a nucleophilic aromatic substitution, followed by hydrogenation and then iodination.[4]
Step 1: Nucleophilic Aromatic Substitution
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Reaction: 4-chloropyridine hydrochloride is reacted with pyrazole in the presence of a base.
-
Rationale: The base deprotonates the pyrazole, forming a nucleophile that attacks the electron-deficient pyridine ring at the 4-position, displacing the chloride.
Step 2: Hydrogenation
-
Reaction: The resulting 4-(1H-pyrazol-1-yl)pyridine is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Rationale: This step reduces the aromatic pyridine ring to a saturated piperidine ring.
Step 3: Iodination
-
Reaction: The 4-(1H-pyrazol-1-yl)piperidine is then iodinated. A practical and environmentally friendly method uses iodine and hydrogen peroxide in water.[4]
-
Rationale: This electrophilic substitution reaction introduces an iodine atom at the 4-position of the pyrazole ring.
Caption: Three-step synthesis workflow for 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.
Application in Drug Development: The Synthesis of Crizotinib
4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a critical intermediate in the synthesis of Crizotinib.[4] Crizotinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer (NSCLC).[4][5] It acts as an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met.[5][6]
The piperidine and pyrazole moieties of the intermediate form a core part of the final Crizotinib structure. The iodine atom allows for further chemical modifications, typically through cross-coupling reactions, to build the final, more complex drug molecule.
Caption: Role of the intermediate in the synthesis of Crizotinib.
Safety and Handling
GHS Hazard Classification (Inferred)
Based on data for the non-iodinated precursor and general knowledge of similar chemical structures, the following GHS classifications are likely.[3][7]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][7] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][7] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[3][7] |
Hazard Pictogram:
-
Exclamation Mark (GHS07)[3]
Precautionary Measures and First Aid
The following precautions and first aid measures are recommended based on the inferred hazards.
| Aspect | Recommendation |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7] P264: Wash hands thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7] |
| In case of Skin Contact | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7] |
| In case of Eye Contact | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] |
| In case of Inhalation | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
| In case of Ingestion | P330: Rinse mouth.[7] |
Personal Protective Equipment (PPE) Workflow
Caption: Recommended PPE workflow based on hazard assessment.
Conclusion
4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a compound of significant interest to researchers and professionals in drug development, particularly in the field of oncology. Its well-established, multi-step synthesis allows for the production of a key intermediate necessary for the manufacture of Crizotinib, a vital medication for certain types of non-small-cell lung cancer. While detailed safety data is not widely public, a conservative approach to handling, based on the known hazards of its precursors, is essential to ensure laboratory safety.
References
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A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate. Retrieved from [Link]
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(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione. (n.d.). PubChem. Retrieved from [Link]
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Crizotinib: A comprehensive review. (n.d.). PMC. Retrieved from [Link]
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4-(4-Phenyl-1H-pyrazol-1-yl)piperidine - SAFETY DATA SHEET. (2024). Retrieved from [Link]
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4-(4-iodo-1h-pyrazol-1-yl)piperidine. (n.d.). PubChemLite. Retrieved from [Link]
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Crizotinib. (n.d.). Wikipedia. Retrieved from [Link]
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Safety Data Sheet: Piperidine. (2025). Carl ROTH. Retrieved from [Link]
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octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester. (n.d.). PubChem. Retrieved from [Link]
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